VU0255035 is a potent and highly selective antagonist of the M1 muscarinic acetylcholine receptor (mAChR) subtype. [] It is a small molecule that exhibits greater than 75-fold selectivity for M1 mAChRs relative to M2-M5 subtypes. [, ] This high selectivity makes it a valuable tool for investigating the specific roles of the M1 receptor in various physiological and pathological processes. VU0255035 has been widely used in in vitro and in vivo studies to elucidate the function of M1 receptors in the central nervous system, peripheral nervous system, and other organ systems. [, , , , , , , , , , , ]
VU 0255035 is a selective antagonist of the M1 muscarinic acetylcholine receptor, which plays a significant role in various neurological functions. This compound has garnered attention for its potential therapeutic applications, particularly in the context of neuroprotection and seizure management. VU 0255035 is chemically described as N-(3-oxo-3-(4-(pyridine-4-yl)piperazin-1-yl)propyl)-benzo[c][1,2,5]thiadiazole-4 sulfonamide, indicating a complex molecular structure that contributes to its pharmacological properties.
VU 0255035 was developed as part of research aimed at understanding the role of muscarinic receptors in neurological disorders. It is classified under muscarinic acetylcholine receptor antagonists, specifically targeting the M1 subtype. This classification is crucial as it differentiates VU 0255035 from other muscarinic antagonists that may have different receptor selectivity and therapeutic effects .
The synthesis of VU 0255035 involves multiple steps that integrate various chemical reactions to construct its complex structure. While specific proprietary methods may not be publicly detailed, the general approach typically includes:
The synthesis requires careful control of reaction conditions, including temperature, solvents, and catalysts to ensure high yields and purity of VU 0255035. Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of the final product.
The molecular structure of VU 0255035 features several key components:
The compound has a molecular formula of C₁₅H₁₈N₄O₃S and a molecular weight of approximately 342.39 g/mol. Its structural complexity allows for selective interaction with the M1 muscarinic receptor while minimizing off-target effects.
VU 0255035 undergoes various chemical reactions that are critical for its pharmacological activity:
The binding affinity and specificity are assessed through radiolabeled ligand binding assays and functional assays measuring downstream signaling pathways affected by M1 receptor inhibition .
VU 0255035 acts primarily as an antagonist at the M1 muscarinic acetylcholine receptor. The mechanism can be summarized as follows:
Studies indicate significant reductions in seizure scores in animal models treated with VU 0255035 compared to control groups, demonstrating its efficacy in modulating receptor activity .
Characterization studies using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide insights into thermal stability and phase transitions relevant for formulation development.
VU 0255035 has several notable applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3